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Introduction

The B7 superfamily consists of a group of structurally related, cell-surface protein ligands that
are critical regulators of the adaptive immune response.[1] These molecules, expressed on
antigen-presenting cells (APCs) and other cell types, bind to receptors of the CD28 family on
lymphocytes.[1] This interaction provides a crucial second signal, known as co-stimulation or
co-inhibition, which modulates the initial signal delivered by the T-cell receptor (TCR) or B-cell
receptor (BCR).[1] The balance between these activating and inhibitory signals determines the
nature and magnitude of the immune response, making the B7 superfamily a pivotal checkpoint
in immunity and a prime target for therapeutic intervention in cancer, autoimmunity, and
inflammatory diseases.[1]

Members of the B7 family are type | transmembrane proteins belonging to the immunoglobulin
(Ig) superfamily, characterized by extracellular Ig-like domains.[1] While they share 20-40%
amino acid identity, their expression patterns and receptor interactions are distinct, leading to
diverse functional outcomes. This guide provides an in-depth overview of the core members of
the B7 superfamily, their structure, function, signaling pathways, and the experimental
methodologies used to study them.

Core Members of the B7 Superfamily
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The B7 family includes both well-established and newly discovered members, each with unique
roles in immune regulation. The primary members include B7-1 (CD80), B7-2 (CD86), PD-L1
(B7-H1), PD-L2 (B7-DC), ICOS-L (B7-H2), B7-H3, B7-H4 (VISTA), B7-H5, B7-H6, and HHLA2
(B7-H7).

The "Classical" B7s: B7-1 (CD80) & B7-2 (CD86)

B7-1 and B7-2 are the most well-characterized members, primarily known for their co-
stimulatory roles.

e Structure: Both are type | transmembrane glycoproteins with an extracellular region
containing one IgV-like and one IgC-like domain.

o Expression: B7-1 is expressed on activated B cells, T cells, and macrophages. B7-2 is
constitutively expressed on various APCs, including dendritic cells and B cells, and its
expression is upregulated upon activation.

e Receptors and Function: B7-1 and B7-2 bind to two key receptors on T cells:

o CD28: This interaction delivers a potent co-stimulatory signal, promoting T cell
proliferation, cytokine production, and survival.

o CTLA-4 (CD152): This interaction provides a co-inhibitory signal, attenuating T cell
responses. CTLA-4 has a higher affinity for B7-1 and B7-2 than CD28, playing a crucial
role in establishing peripheral tolerance.

The binding of B7-1 or B7-2 to CDZ28 initiates a signaling cascade involving the recruitment of
PI3K and Grb2, leading to the activation of Akt and MAPK pathways. This promotes T cell
activation and survival. Conversely, engagement of CTLA-4 recruits phosphatases like SHP2,
which dephosphorylate key signaling molecules in the TCR and CD28 pathways, dampening
the T cell response.
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Figure 1: B7-1/B7-2 co-stimulatory and co-inhibitory pathways.

The PD-1 Ligands: PD-L1 (B7-H1) & PD-L2 (B7-DC)

Programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2) are central to a

major immune checkpoint pathway.

e Structure: Both are type | transmembrane proteins.

o Expression: PD-L1 is widely expressed on hematopoietic and non-hematopoietic cells,

including various cancer cells, and is induced by inflammatory cytokines like IFN-y. PD-L2

expression is more restricted, found mainly on APCs like dendritic cells and macrophages.

e Receptors and Function: Both PD-L1 and PD-L2 bind to the PD-1 (CD279) receptor on
activated T cells, B cells, and myeloid cells. This interaction is predominantly inhibitory,

leading to T cell exhaustion and apoptosis, thereby suppressing anti-tumor immunity. PD-L1

can also interact with B7-1 (CD80), which delivers an inhibitory signal to T cells.

Upon ligand binding, PD-1 recruits the phosphatase SHP2 to its cytoplasmic tail. SHP2

dephosphorylates and inactivates proximal TCR signaling molecules, such as ZAP70 and

PI3K, effectively shutting down T cell activation.
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Figure 2: PD-1 mediated inhibitory signaling cascade.

ICOS Ligand (B7-H2)

e Structure: Atype | transmembrane protein sharing 20-30% amino acid identity with other B7
members.

o Expression: Constitutively expressed on B cells and dendritic cells, and can be induced on
non-hematopoietic cells by inflammatory signals.

e Receptors and Function: B7-H2 binds to the Inducible T-cell COStimulator (ICOS) on
activated T cells. This interaction provides a co-stimulatory signal that is crucial for T cell
proliferation, cytokine production, and the development of T follicular helper cells. In humans,
B7-H2 has also been shown to bind to CD28 and CTLA-4.

B7-H3 (CD276)

o Structure: A type | transmembrane protein that exists in two isoforms in humans, with either
two or four extracellular 1g-like domains.

o Expression: While having limited expression in normal tissues, B7-H3 is widely
overexpressed in a variety of solid tumors.

o Receptors and Function: The receptor for B7-H3 remains unidentified. Its function is complex
and appears to be context-dependent, with reports suggesting both co-stimulatory and co-
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inhibitory roles. In the tumor microenvironment, B7-H3 is predominantly associated with
immune inhibition and promoting tumor progression through non-immunological functions
like migration and invasion.

B7-H4 (VISTA)

o Structure: A type | transmembrane protein with homology to other B7 family members.

o Expression: Protein expression is generally limited but can be induced on APCs. It is also
expressed on various cancer cells.

e Receptors and Function: The receptor for B7-H4 is not yet fully characterized. It is
considered a negative regulator of T cell responses.

B7-H5 (VISTA)

e Structure: VISTA (V-domain Ig Suppressor of T cell Activation) is a type | transmembrane
protein with a single IgV domain, showing homology to PD-L1.

o Expression: Unlike other B7 members, VISTA's expression is primarily restricted to the
hematopoietic compartment, with high levels on myeloid cells and lower levels on T cells.

e Receptors and Function: VISTA can function as both a ligand and a receptor, delivering
inhibitory signals. It suppresses T cell proliferation and cytokine production, acting as a
negative checkpoint regulator.

B7-H6

e Structure: A member of the B7 family.

o Expression: Uniquely, B7-H6 is generally absent from normal tissues but is expressed on the
surface of various tumor cells.

* Receptors and Function: B7-H6 is a ligand for the activating receptor NKp30 on Natural Killer
(NK) cells. This interaction triggers NK cell-mediated cytotoxicity and cytokine secretion,
promoting anti-tumor immunity. Thus, B7-H6 represents a tumor-specific "stress" ligand that
alerts the innate immune system.
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The expression of B7-H6 by a tumor cell serves as a "find-me" signal for the innate immune
system, leading to its elimination by NK cells.
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Figure 3: Logical flow of B7-H6-mediated NK cell activation.

HHLA2 (B7-H7)

o Structure: A newly discovered B7 family member with three extracellular Ig-like domains.

o Expression: HHLA2 shows limited expression in normal tissues but is aberrantly expressed
in a wide range of solid tumors.

e Receptors and Function: HHLA2 has a dual function depending on its receptor.

o TMIGD2 (CD28H): Interaction with TMIGD2, mainly on naive T cells, provides a co-
stimulatory signal.
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o KIR3DL3: Interaction with KIR3DL3, expressed on activated T cells, results in a co-
inhibitory effect, promoting T cell exhaustion.

Quantitative Data Summary

The binding affinities (Kd) between B7 ligands and their receptors are crucial for understanding
the hierarchy and potency of these interactions. Expression levels on different cell types dictate
their physiological roles.

Table 1: Binding Affinities of B7 Superfamily Members

Binding Affinity

Ligand Receptor Notes
(Kd)
B7-1 (CD80) CD28 ~4 yM -
Higher affinity than
CTLA-4 ~0.4 uM
CD28
Lower affinity than B7-
B7-2 (CD86) CDh28 ~20 uM 1
Higher affinity than
CTLA-4 ~2.5 uM
CD28
PD-L1 (B7-H1) PD-1 ~8.2 uM
Higher affinity than
PD-L2 (B7-DC) PD-1 ~2.5 uM
PD-L1

| ICOS-L (B7-H2)| ICOS | ~30-40 nM | High affinity interaction |

Note: Kd values can vary depending on the experimental method (e.g., SPR) and conditions.
Data is compiled from multiple biophysical studies.

Table 2: Expression Patterns of Key B7 Superfamily Members
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Molecule Primary Cell Types Expression Profile
Activated APCs (DCs, .

B7-1 (CD80) Inducible
Macrophages), B cells

B7-2 (CD86) APCs, B cells Constitutive and Inducible

PD-L1 (B7-H1)

Hematopoietic & Non-
hematopoietic cells, Tumor

cells

Constitutive and Inducible
(esp. by IFN-y)

PD-L2 (B7-DC)

DCs, Macrophages

Primarily Inducible

ICOS-L (B7-H2)

B cells, DCs, Monocytes

Constitutive and Inducible

B7-H3

Tumor cells, some normal

tissues

Low on normal, high on tumors

VISTA (B7-H5)

Myeloid cells, T cells

Constitutive in hematopoietic

compartment

B7-H6

Tumor cells

Tumor-specific, absent in

normal tissues

| HHLA2 (B7-H7)| Tumor cells, some normal epithelia | Limited on normal, high on tumors |

Key Experimental Protocols

Characterizing the function of B7 superfamily members involves a range of immunological and

biophysical assays.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T cells in response to co-stimulation provided by B7

ligands. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that labels cells and

is halved with each cell division, allowing for quantification of proliferation by flow cytometry.

Methodology:

« |solate T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using

density gradient centrifugation (e.g., Ficoll-Paque). Purify CD4+ or CD8+ T cells using
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magnetic-activated cell sorting (MACS).

CFSE Labeling: Resuspend purified T cells at 1x1076 cells/mL in PBS. Add CFSE to a final
concentration of 0.5-5 uM. Incubate for 10-20 minutes at 37°C. Quench the reaction by
adding 5 volumes of cold complete media (containing fetal calf serum). Wash cells twice.

Co-culture Setup: Plate the CFSE-labeled T cells. Add stimulators:
o Signal 1: Anti-CD3 antibody (to engage the TCR).
o Signal 2: Co-stimulatory signal, which can be provided by:

= APCs known to express the B7 ligand of interest.

» Atrtificial APCs (e.g., beads) coated with anti-CD3 and the specific B7 ligand-Fc fusion
protein.

» Plate-bound antibodies against CD28 as a positive control.
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

Flow Cytometry Analysis: Harvest cells, stain with antibodies for cell surface markers (e.qg.,
CD4, CD8) and a viability dye. Acquire data on a flow cytometer. Proliferation is measured by
the successive halving of CFSE fluorescence intensity.
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Figure 4: Workflow for a T-cell proliferation assay using CFSE.

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR is a label-free technique used to measure real-time biomolecular interactions, providing
guantitative data on association (ka), dissociation (kd), and affinity (Kd) constants.

Methodology:

» Chip Preparation: Covalently immobilize one binding partner (e.g., the receptor-Fc fusion
protein, the "ligand" in SPR terms) onto a sensor chip surface (e.g., a CM5 chip via amine
coupling).

» Analyte Injection: Inject the other binding partner (e.g., the purified B7 family member, the
"analyte") in a series of increasing concentrations across the sensor surface.

» Data Acquisition: A sensorgram is generated, plotting the change in refractive index
(measured in Response Units, RU) over time. This includes an association phase (analyte
binding) and a dissociation phase (buffer flow).

e Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte
from the chip surface, preparing it for the next injection.

o Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate
the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

Therapeutic Implications

The central role of the B7 superfamily in immune regulation makes its members highly
attractive targets for immunotherapy.

» Checkpoint Blockade (Inhibition of Inhibitors): Monoclonal antibodies that block the
interaction between PD-1 and PD-L1 (e.g., Nivolumab, Pembrolizumab, Atezolizumab) have
revolutionized cancer treatment. By releasing the "brakes" on the immune system, these
agents restore the ability of T cells to recognize and eliminate tumor cells. Similarly, anti-
CTLA-4 antibodies (e.qg., Ipilimumab) block inhibitory signaling, promoting a more robust anti-
tumor response.

e Agonistic Antibodies (Stimulation of Stimulators): Targeting co-stimulatory pathways, such as
ICOS/ICOS-L, with agonist antibodies is an area of active research to enhance T cell activity
against tumors.
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o Targeting Novel Members: The tumor-specific expression of molecules like B7-H3 and B7-H6
makes them ideal targets for novel therapeutic strategies, including antibody-drug
conjugates (ADCs) and CAR-T cell therapies, which can directly target and kill cancer cells
with minimal off-target effects.

Conclusion

The B7 superfamily is a complex and expanding group of immunomodulatory molecules that
are essential for orchestrating the delicate balance between immune activation and tolerance.
From the classical co-stimulation of B7-1/B7-2 to the potent inhibitory checkpoints of PD-L1
and the tumor-specific NK cell activation by B7-HG6, these proteins offer a diverse array of
mechanisms for controlling immune responses. A thorough understanding of their structure,
function, and signaling pathways is paramount for researchers and drug developers aiming to
harness the power of the immune system to combat a wide range of human diseases. The
continued exploration of this superfamily promises to unveil new therapeutic targets and
strategies for the next generation of immunotherapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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